molecular formula C24H30N4S2 B2555781 G6PD activator AG1 CAS No. 421581-52-4

G6PD activator AG1

カタログ番号 B2555781
CAS番号: 421581-52-4
分子量: 438.65
InChIキー: AJBHTYKMNQDUAA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

G6PD activator AG1 is a potent and selective activator for Glucose-6-Phosphate Dehydrogenase (G6PD) with an EC50 of 3 µΜ . G6PD is a ubiquitous cytoplasmic enzyme that converts glucose-6-phosphate into 6-phosphogluconate in the pentose phosphate pathway (PPP) . The activator AG1 reduces hemolysis of human erythrocytes .


Synthesis Analysis

The synthesis of AG1 was achieved through pharmacophore-based models based on the complex of G6PD with compound AG1 . Fifty-three hit molecules were mapped with core pharmacophore features . The optimal performance of pharmacophore modeling and machine learning approaches classified the 53 hits as drug-like and non-drug-like compounds .


Molecular Structure Analysis

The molecular structure of AG1 was analyzed using pharmacophore-based models based on the complex of G6PD with AG1 . The study constructed these models followed by virtual screening .


Chemical Reactions Analysis

AG1 increases the viability and the proteolytic stability of Canton G6PD in SH-SY5Y cells . It also reduces the extent of hemolysis in human erythrocytes exposed to either 1 mM chloroquine or diamide . AG1 increases GSH levels and reduces ROS levels together with increased G6PD activity under drug-induced oxidative stress .


Physical And Chemical Properties Analysis

AG1 is a potent and selective G6PD activator with an EC50 of 3 µΜ . It has a molecular weight of 438.65 and a formula of C24H30N4S2 . It appears as an oil with a light yellow to yellow color .

科学的研究の応用

Promoting Oligomerization of G6PD

AG1, identified as a small-molecule activator, functions by promoting the oligomerization of glucose-6-phosphate dehydrogenase (G6PD) to its catalytically competent forms. This activation is noncovalent and relies on a specific region of the G6PD homodimer. AG1's mechanism involves bridging the dimer interface at the structural nicotinamide adenine dinucleotide phosphate (NADP+) binding sites of G6PD monomers, potentially offering a novel treatment for G6PD deficiency (Raub et al., 2019).

Machine Learning in Identifying G6PD Activators

A study combining pharmacophore modeling and machine learning approaches identified potential G6PD activators using AG1 as a basis. This integrative method classified compounds as drug-like or non-drug-like, leading to the discovery of five lead molecules. This approach enhances the ability to find G6PD activators, potentially offering new therapeutic agents for G6PD deficiency diseases (Saddala et al., 2020).

作用機序

The mechanism of action of AG1 involves promoting the oligomerization of G6PD to the catalytically competent forms . It bridges the dimer interface at the structural nicotinamide adenine dinucleotide phosphate (NADP+)-binding sites of two interacting G6PD monomers .

Safety and Hazards

AG1 should be handled with care to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . It should be used only in areas with appropriate exhaust ventilation . The compound is unstable in solutions, so freshly prepared solutions are recommended .

将来の方向性

The combination of machine learning methods with traditional structure-based virtual screening can effectively strengthen the ability to find potential G6PD activators used for G6PD deficiency diseases . These compounds can be considered as safe agents for further validation studies at the cell level, animal model, and even clinic setting .

特性

IUPAC Name

2-(1H-indol-3-yl)-N-[2-[2-[2-(1H-indol-3-yl)ethylamino]ethyldisulfanyl]ethyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4S2/c1-3-7-23-21(5-1)19(17-27-23)9-11-25-13-15-29-30-16-14-26-12-10-20-18-28-24-8-4-2-6-22(20)24/h1-8,17-18,25-28H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBHTYKMNQDUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCCSSCCNCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。